molecular formula C8F4O3 B1293522 Tetrafluorophthalic anhydride CAS No. 652-12-0

Tetrafluorophthalic anhydride

Cat. No. B1293522
CAS RN: 652-12-0
M. Wt: 220.08 g/mol
InChI Key: BJDDKZDZTHIIJB-UHFFFAOYSA-N
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Description

Tetrafluorophthalic anhydride (TFPA) is a solid substance . It is also known as 4,5,6,7-Tetrafluoro-1,3-isobenzofurandione . The molecular formula of TFPA is C8F4O3 .


Synthesis Analysis

The synthesis of TFPA involves the treatment of an excess of amine with the highly electrophilic tetrafluorophthalic anhydride, leading to an addition product .


Molecular Structure Analysis

The molecular structure of TFPA consists of 16 bonds in total, including 16 non-H bonds, 8 multiple bonds, 2 double bonds, and 6 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 esters (aromatic), and 1 anhydride .


Chemical Reactions Analysis

TFPA is a reactive species that transforms a substrate into a new chemical product . It is used in the synthesis of novel chemical arrays and in the targeted synthesis of natural products and other complex molecules .


Physical And Chemical Properties Analysis

TFPA has a molecular weight of 220.08 g/mol . It is a solid at 20 degrees Celsius . The exact mass and monoisotopic mass of TFPA are 219.97835651 g/mol .

Scientific Research Applications

Tetrafluorophthalic anhydride is a chemical compound with the empirical formula C8F4O3 . It has a molecular weight of 220.08 and its melting point is between 92.0 to 96.0 °C . It’s often used in the synthesis of fluorocarbon polymers , which have increased thermal stability, hydrophobicity, lipophobicity, improved chemical resistance, and decreased intermolecular attractive forces in comparison to their hydrocarbon analogs .

    Synthesis of Fluorocarbon Polymers

    • Tetrafluorophthalic anhydride is often used in the synthesis of fluorocarbon polymers . These polymers have increased thermal stability, hydrophobicity, lipophobicity, improved chemical resistance, and decreased intermolecular attractive forces in comparison to their hydrocarbon analogs .

    Synthesis of Fluorocarbon Polymers

    • Tetrafluorophthalic anhydride is often used in the synthesis of fluorocarbon polymers . These polymers have increased thermal stability, hydrophobicity, lipophobicity, improved chemical resistance, and decreased intermolecular attractive forces in comparison to their hydrocarbon analogs .

Safety And Hazards

TFPA is known to cause skin irritation and serious eye irritation .

Future Directions

TFPA is used in the development of novel technologies for small-molecule synthesis. These technologies are driven by the increasing need to efficiently assemble small molecules as potential modulators of therapeutic targets that are emerging from genomics and proteomics .

Relevant Papers One relevant paper discusses the use of TFPA in the synthesis of novel chemical arrays and in the targeted synthesis of natural products and other complex molecules . Another paper discusses the use of TFPA in the lattice-mismatch-free growth of organic heterostructure .

properties

IUPAC Name

4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDDKZDZTHIIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215504
Record name Tetrafluorophthalic anhydride
Source EPA DSSTox
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Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrafluorophthalic anhydride

CAS RN

652-12-0
Record name Tetrafluorophthalic anhydride
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Record name Tetrafluorophthalic anhydride
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Record name Tetrafluorophthalic anhydride
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Record name Tetrafluorophthalic anhydride
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Synthesis routes and methods I

Procedure details

Into a 500 ml glass reactor equipped with a reflux condenser and a stirrer, 100 g (0.413 mol) of the 3,4,5,6-tetrafluorophthaloyldifluoride separated by distillation from the mixture of Example 2, 43.8 g (0.413 mol) of sodium carbonate and 200 g of xylene were charged, and the mixture was reacted at 130° C. for 1.5 hours with vigorous stirring. Then, the inorganic substance was removed by filtration, and the residue was separated by distillation to obtain 84.9 g of tetrafluorophthalic anhydride. The yield was 93.4%.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 300 ml glass reactor equipped with a reflux condenser and a stirrer, 100 g (0.413 mol) of the 3,4,5,6-tetrafluorophthaloyldifluoride separated by distillation from the mixture of Example 2, and 100 ml of acetic acid were charged, and the mixture was reacted at 130° C. for 1.5 hours with vigorous stirring. Then, the inorganic substance was removed by filtration, and the residue was separated by distillation to obtain 66.8 g of tetrafluorophthalic anhydride. The yield was 73.5%.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a 200 ml glass reactor equipped with a reflux condenser and a stirrer, 50 g (0.207 mol) of the mixture (1:1) of the 3,4,5,6-tetrafluorophthaloyldifluoride and the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone of Example 2, and 50 ml of acetic acid were charged, and the mixture was refluxed for 16 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 29.3 g of tetrafluorophthalic anhydride. The yield was 64.3%.
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Into a 200 ml glass reactor equipped with a reflux condenser and a stirrer, 50 g (0.207 mol) of the mixture (1:1) of the 3,4,5,6-tetrafluorophthaloyldifluoride and the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone of Example 2, and 79.0 g (0.414 mol) of 2,4-dichlorobenzoic acid were charged, and the mixture was reacted at 150° C. for 6 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 28.5 g of tetrafluorophthalic anhydride. The yield was 62.5%.
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Into a 500 ml glass reactor equipped with a reflux condenser and a stirrer, 100 g (0.413 mol) of the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone separated by distillation from the mixture of Example 2, and 43.8 g (0.413 mol) of sodium carbonate were charged, and the mixture was reacted at 130° C. for 8 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 79.5 g of tetrafluorophthalic anhydride. The yield was 87.5%.
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrafluorophthalic anhydride
Reactant of Route 2
Tetrafluorophthalic anhydride
Reactant of Route 3
Tetrafluorophthalic anhydride
Reactant of Route 4
Tetrafluorophthalic anhydride
Reactant of Route 5
Tetrafluorophthalic anhydride
Reactant of Route 6
Tetrafluorophthalic anhydride

Citations

For This Compound
229
Citations
JJ Parlow, W Naing, MS South, DL Flynn - Tetrahedron letters, 1997 - Elsevier
… Tetrafluorophthalic anhydride has been successfully utilized … The limitation experienced with tetrafluorophthalic anhydride is … In summary, the use of tetrafluorophthalic anhydride as a …
Number of citations: 91 www.sciencedirect.com
IP Chuikov, DS Fadeev, VI Mamatyuk… - Journal of Fluorine …, 2011 - Elsevier
19 F and 13 C NMR spectra of perfluorinated compounds (ie, tetrafluorophthalic anhydride, its hydroxyl- and amino-derivatives, N-pentafluorophenyltetrafluorophthalimide, and …
Number of citations: 9 www.sciencedirect.com
B Gething, CR Patrick, JC Tatlow - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… 6], and the ready hydrolysis of tetrafluorophthalic anhydride is in keeping with the high strength … With ammonia, tetrafluorophthalic anhydride gave tetrafluorophthalimide. As is generally …
Number of citations: 27 pubs.rsc.org
A Ambrożak, C Steinebach, ER Gardner… - …, 2016 - Wiley Online Library
… acid with DMF in the reactions with tetrafluorophthalic anhydride as well. Surprisingly, under … tetrafluorophthalic anhydride,23 and also observed when tetrafluorophthalic anhydride was …
C Steinebach, A Ambrożak, S Dosa, SL Beedie… - …, 2018 - Wiley Online Library
… Depending on the reaction conditions, either tetrafluorophthalimides or ammonium tetrafluorophthalamates are accessible from tetrafluorophthalic anhydride and primary amines. …
Q Zhu, CC Han - Polymer, 2007 - Elsevier
… In this report, highly fluorinated aromatic polyesters were synthesized by a polycondensation reaction of tetrafluorophthalic anhydride with ethylene glycol. Viscosity, solubility, thermal …
Number of citations: 18 www.sciencedirect.com
D Guo, GS Nichol, JP Cain… - … Section E: Structure …, 2009 - scripts.iucr.org
… The title compound, C 14 H 5 F 6 NO 3 , was synthesized by condensation of tetrafluorophthalic anhydride and 2,4-difluoroaniline. It was then recrystallized from hexane to give a …
Number of citations: 4 scripts.iucr.org
N Kise, S Yamamoto, T Sakurai - Tetrahedron, 2020 - Elsevier
… Similarly, the one-to-one coupled product of 4,5,6,7-tetrafluorophthalic anhydride (1e) with 2a was isolated as 8f (34% overall yield) after dehydration, since 5f could not be purified. …
Number of citations: 7 www.sciencedirect.com
H Akgün, İ Karamelekoğlu, B Berk, I Kurnaz… - Bioorganic & medicinal …, 2012 - Elsevier
… Structurally modified phthalimide derivatives were prepared through condensation of phthalic and tetrafluorophthalic anhydride with selected sulfonamides with variable yields. All …
Number of citations: 68 www.sciencedirect.com
J Xu, J Ou, L Chen, H Zhang, S Ma, M Ye - RSC advances, 2018 - pubs.rsc.org
… The fluorinated monomers were synthesized through the imidization of tetrafluorophthalic anhydride and aromatic diamines. The resulting PIMs served as a support for palladium, with …
Number of citations: 9 pubs.rsc.org

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